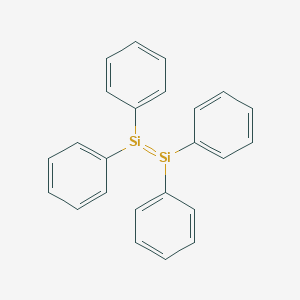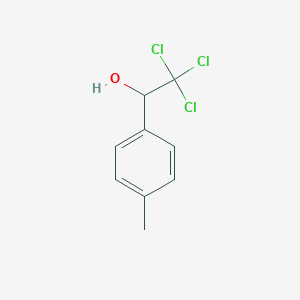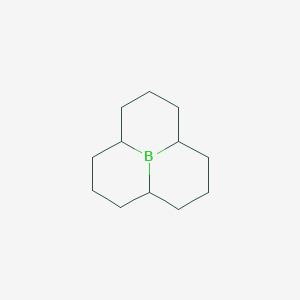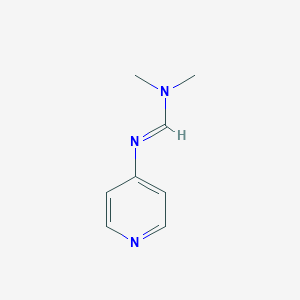
1,1,2,2-Tetraphenyldisilane
Vue d'ensemble
Description
1,1,2,2-Tetraphenyldisilane is a compound that has been studied for its unique molecular structure and reactivity. It is a disilane derivative where both silicon atoms are bonded to two phenyl groups. The compound has been of interest due to its potential as a radical reagent and its unusual conformational preferences compared to other disilanes .
Synthesis Analysis
The synthesis of this compound and related compounds often involves reactions between organolithium or organomagnesium compounds with dichlorodisilanes. For example, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was achieved by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . These methods highlight the versatility of disilanes in forming various organosilicon compounds.
Molecular Structure Analysis
The molecular structure of disilanes can vary significantly depending on the substituents attached to the silicon atoms. For instance, 1,1,2,2-tetra-tert-butyldisilane exhibits an almost anticlinal gas-phase structure, which is a result of steric hindrance from the bulky tert-butyl groups . Similarly, this compound has been analyzed for its conformational preferences, showing a tendency for the anti conformation, which contrasts with the gauche preference of tetraalkyldisilanes .
Chemical Reactions Analysis
This compound has been investigated as a radical reagent in various reactions, including the reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases . The reactivity of disilanes can also be influenced by their structure; for example, 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane reacts with ethanol leading to cleavage of a Si-C bond rather than a Si-Si bond .
Physical and Chemical Properties Analysis
Disilanes exhibit a range of physical and chemical properties based on their molecular structure. The presence of different substituents can lead to variations in reactivity, solubility, and phase behavior. For example, 1,2-dihydroxy-tetramethyldisilane is water-soluble and has a high tendency to condense, forming a two-dimensional network through hydrogen bonding . The conformational changes between different phases can also be quite unusual, as seen in 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane, which exhibits different conformers in the solid, liquid, and gas phases .
Applications De Recherche Scientifique
Radical Reagent Applications
1,1,2,2-Tetraphenyldisilane has been studied for its reactivity as a radical reagent. Research by Yamazaki et al. (1998) and Yamazaki et al. (1999) highlights its application in ethanol for the reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases with alkyl bromides. These studies emphasize the compound's moderate to good reactivities in various types of radical reactions, making it a useful organodisilane in chemical synthesis (Yamazaki et al., 1998); (Yamazaki et al., 1999).
Crystal Structure and Synthesis
Tacke et al. (2002) conducted a study on the improved synthesis of this compound-1,2-diol, starting from 1,2-bis(diethylamino)-1,1,2,2-tetraphenyldisilane. This research provides insights into the compound's structure and preparative methods, essential for understanding its applications in various chemical processes (Tacke et al., 2002).
Conformational Analysis
Baxter et al. (1980) performed an empirical force field calculation and X-ray diffraction study on this compound. This conformational analysis provides valuable information on the static stereochemistry of the compound, which is crucial for understanding its behavior in chemical reactions (Baxter et al., 1980).
Preparation of Biaryls
A study by Ryokawa and Togo (2001) explored the use of this compound in the preparation of biaryls through the intramolecular free radical ipso-substitution of N-(2-bromoaryl)arenesulfonamides. This research demonstrates the compound's effectiveness and advantages in synthesizing biaryl products, highlighting its utility in organic synthesis (Ryokawa & Togo, 2001).
Mécanisme D'action
Target of Action
1,1,2,2-Tetraphenyldisilane is a chemical compound with the molecular formula C24H22Si2
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of this compound, while the presence of certain catalysts can promote its reaction with other compounds .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
diphenylsilylidene(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNWOAYQXBHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403893 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16343-18-3 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1,2,2-Tetraphenyldisilane?
A1: this compound is represented by the molecular formula C24H22Si2 and has a molecular weight of 366.61 g/mol. []
Q2: How is this compound typically synthesized?
A2: A common synthesis route involves the coupling of diphenylsilane using diphenyltitanocene as a catalyst at elevated temperatures (110°C) for 24 hours in the absence of solvent. []
Q3: Are there alternative synthetic approaches to this compound?
A3: Yes, this compound can be synthesized through the reaction of [{Ni(dmpe)}(2)(μ-SiHPh(2))(2)] (dmpe = 1,2-bis(dimethylphosphino)ethane) with diphenylacetylene (PhC≡CPh). This reaction proceeds via Si-H bond addition to the alkyne followed by coupling of the resulting tertiary silyl ligands. []
Q4: What spectroscopic techniques are useful for characterizing this compound?
A4: this compound can be characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 29Si), Infrared (IR) spectroscopy, and X-ray crystallography. []
Q5: How does this compound act as a radical reducing agent?
A5: this compound serves as a source of silyl radicals in the presence of radical initiators such as triethylborane (Et3B) or azobisisobutyronitrile (AIBN). These radicals can then abstract halogens, chalcogens, or xanthates from organic molecules, leading to the formation of new carbon-carbon bonds or reduction products. [, ]
Q6: Can you provide an example of this compound's utility in organic synthesis?
A6: this compound facilitates the synthesis of biaryls via intramolecular free radical ipso-substitution of N-(2-bromoaryl)arenesulfonamides. [, ]
Q7: Has this compound been explored in materials science applications?
A7: Yes, studies have investigated the thermal properties of this compound and its derivatives (e.g., 1,2-dimethyl-1,1,2,2-tetraphenyldisilane) for potential use in chemical vapor deposition processes to produce silicon carbide thin films. []
Q8: What insights does X-ray crystallography provide about the structure of this compound?
A8: X-ray crystallography reveals key structural features such as the Si-Si bond length (2.35 Å) and Si-H bond length (0.97 Å) in this compound. [] Studies on related disilanes with bulky substituents demonstrate that steric congestion can lead to lengthening of the Si-Si and Si-C bonds. []
Q9: Can the conformation of this compound derivatives be influenced by substituents?
A9: Yes, the conformation of the C=C-Si-Si-C=C chain in 1,2-bis{(E)-1,2-diarylethenyl}-1,1,2,2-tetraphenyldisilane derivatives varies depending on the aryl substituents. For example, phenyl substituents result in a planar alignment with small Si-Si-C=C torsion angles, while other aryl groups lead to larger torsion angles and non-planar conformations. []
Q10: What is known about the stability of this compound?
A10: this compound is considered air-stable in its solid form. [] Further research may be needed to fully assess its stability under various conditions (e.g., light, moisture, temperature) relevant to specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)







